molecular formula C17H19F2N3O2 B1402834 tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate CAS No. 1346447-11-7

tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate

Cat. No.: B1402834
CAS No.: 1346447-11-7
M. Wt: 335.35 g/mol
InChI Key: NCLCGLXSDYMZJL-UHFFFAOYSA-N
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Description

Tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C17H19F2N3O2 and its molecular weight is 335.35 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This compound features two 3-fluoropyridin-2-yl groups attached to a tert-butyl carbamate moiety, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H19F2N3O2C_{17}H_{19}F_{2}N_{3}O_{2}, with a molecular weight of approximately 335.36 g/mol. The structure includes:

  • Two 3-Fluoropyridine Units : These contribute to the compound's lipophilicity and potential for protein interactions.
  • Tert-Butyl Group : Known for its steric hindrance, this group can affect the compound's binding affinity and reactivity.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The proposed mechanism includes:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of various enzymes, preventing substrate binding. The fluoropyridine moiety can engage in hydrogen bonding and hydrophobic interactions with the enzyme's active site, enhancing inhibition efficiency.
  • Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, potentially modulating their activity. This interaction is influenced by the electronic properties of the fluorine atoms, which can enhance binding affinity.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against several enzymes. For instance, studies indicate that compounds with similar structures have shown promise in inhibiting cystic fibrosis transmembrane conductance regulator (CFTR) channels, highlighting the potential for this compound in treating related diseases .

Case Studies

  • Cancer Cell Growth Inhibition : In a study examining various carbamate derivatives, this compound was noted for its potent growth inhibition of cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a targeted mechanism that warrants further investigation .
  • Antichlamydial Activity : Compounds structurally related to this compound have been evaluated for their antichlamydial properties, indicating that modifications in the pyridine ring can significantly affect biological activity against pathogens .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is provided below:

Compound NameMolecular FormulaKey Features
Tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamateC12H14F1N1O2C_{12}H_{14}F_{1}N_{1}O_{2}Contains one fluoropyridine unit
N,N-bis[(3-fluoro-2-pyridinyl)methyl]-1,1-dimethylethyl esterC12H14F1N2OC_{12}H_{14}F_{1}N_{2}OSimilar structure but different substituents
Tert-butyl (6-fluoropyridin-3-yl)carbamateC11H14F1N1O2C_{11}H_{14}F_{1}N_{1}O_{2}Unique due to its specific combination of groups

Properties

IUPAC Name

tert-butyl N,N-bis[(3-fluoropyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-17(2,3)24-16(23)22(10-14-12(18)6-4-8-20-14)11-15-13(19)7-5-9-21-15/h4-9H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLCGLXSDYMZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC=N1)F)CC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138461
Record name Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-11-7
Record name Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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